molecular formula C8H18N2O B1598987 2-(4-Methoxy-piperidin-1-yl)-ethylamine CAS No. 911300-69-1

2-(4-Methoxy-piperidin-1-yl)-ethylamine

Cat. No. B1598987
M. Wt: 158.24 g/mol
InChI Key: MGVNXMVJHBHTOW-UHFFFAOYSA-N
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Description

“2-(4-Methoxy-piperidin-1-yl)-ethylamine” is a chemical compound with the molecular formula C8H17NO2 . It’s also known as “2-(4-Methoxy-piperidin-1-yl)-ethanol” and "1-Piperidineethanol, 4-methoxy-" .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxy-piperidin-1-yl)-ethylamine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methoxy group and an ethylamine group .

Scientific Research Applications

Analytical Characterization and Biological Matrices

One study focused on the analytical profiles of psychoactive arylcyclohexylamines, which share structural similarities with 2-(4-Methoxy-piperidin-1-yl)-ethylamine, showcasing the development of analytical methods for their determination in biological matrices. This research emphasizes the importance of robust analytical techniques for identifying and quantifying chemical compounds in various biological samples, highlighting the compound's relevance in toxicological studies (De Paoli et al., 2013).

Crystal Structure and Hydrogen Bonding

Research on cis-dichloridoplatinum(II) complexes bearing piperidine and amine ligands, including structures analogous to 2-(4-Methoxy-piperidin-1-yl)-ethylamine, has shown the influence of nonpiperidine ligands on geometry and crystal packing. The study reveals how hydrogen-bonding interactions play a crucial role in the molecular arrangement, offering insights into the design of compounds with specific structural properties (Thanh et al., 2014).

Nitroxide-trapping in Free Radical Polymerization

Another application is observed in the synthesis of (15)N-labeled derivatives of 1-ethoxy-2,2,6,6-tetramethylpiperidine for studying nitroxide-trapping in free-radical polymerization. This research highlights the compound's potential utility in polymer science, where its derivatives can be used to analyze the dynamics of radical-trapping processes, contributing to the development of new polymeric materials (Kelemen et al., 2003).

Acid-mediated Amido Cyclization in Synthesis

A study on the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines through acid-mediated amido cyclization shows the compound's relevance in synthetic organic chemistry. This research underlines the efficiency of cyclization reactions in constructing complex molecules from simpler precursors, demonstrating the compound's utility in facilitating synthetic strategies for producing pharmacologically active molecules (Ramakrishna et al., 2016).

Dopamine Transporter Ligands

The development of piperidine analogues as high-affinity ligands for the dopamine transporter (DAT) presents a potential application in neurological research and drug development. These studies explore the role of structural modifications on the affinity and selectivity towards DAT, contributing to the understanding of molecular interactions that may lead to new therapeutic agents for neurological disorders (Prisinzano et al., 2002).

Safety And Hazards

The safety and hazards associated with “2-(4-Methoxy-piperidin-1-yl)-ethylamine” are not clearly defined in the available literature .

Future Directions

The future directions for the study and application of “2-(4-Methoxy-piperidin-1-yl)-ethylamine” are not clearly defined in the available literature .

properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-8-2-5-10(6-3-8)7-4-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVNXMVJHBHTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405687
Record name 2-(4-methoxy-1-piperidinyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-piperidin-1-yl)-ethylamine

CAS RN

911300-69-1
Record name 2-(4-methoxy-1-piperidinyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of nitrile 287 (10.25 g, 66.5 mmol) and Raney Nickel (50% w/w in water, ca. 10 mL) in EtOH (150 mL) and cNH3 (10 mL) was stirred under H2 (60 psi) for 16 h. The mixture was filtered through Celite, washed with EtOH (3×10 mL) and the solvent evaporated to give crude diamine 288 as an oil which was used directly.
Name
nitrile
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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